molecular formula C18H21N3O2S2 B5537860 4-{[2-(ethylthio)-1,3-thiazol-4-yl]acetyl}-1-(4-methylphenyl)-2-piperazinone

4-{[2-(ethylthio)-1,3-thiazol-4-yl]acetyl}-1-(4-methylphenyl)-2-piperazinone

Cat. No. B5537860
M. Wt: 375.5 g/mol
InChI Key: TVPQXJVZVNKOEA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives often involves multi-component reactions that allow for the efficient construction of complex molecules from simpler precursors. For example, a study by Rajkumar et al. (2014) outlines a highly useful synthesis method for piperazine derivatives using a four-component cyclo condensation, indicating the type of synthetic strategies that might be applicable for our compound of interest (Rajkumar, A. Kamaraj, & K. Krishnasamy, 2014).

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized by NMR, IR, and mass spectral studies. These techniques help in understanding the spatial arrangement and electronic environment of the atoms within the molecule, which are crucial for predicting its reactivity and interactions with biological targets.

Chemical Reactions and Properties

Chemical reactions involving piperazine derivatives can vary widely, depending on the functional groups attached. For example, Amani and Nematollahi (2012) discussed electrochemical syntheses involving piperazine, indicating the potential for diverse chemical reactivity (Amani & Nematollahi, 2012). The thiazole moiety in the compound also suggests a propensity for nucleophilic substitution reactions and the ability to act as ligands in coordination complexes.

Scientific Research Applications

DNA Minor Groove Binding

The synthetic dye Hoechst 33258 and its analogues, which share structural similarities with the compound , are known for their strong binding to the minor groove of double-stranded B-DNA, specifically targeting AT-rich sequences. These compounds are utilized in fluorescent DNA staining due to their ability to penetrate cells easily, making them valuable in plant cell biology for chromosome and nuclear staining, flow cytometry, and the analysis of plant chromosomes. Additionally, Hoechst derivatives find applications as radioprotectors and topoisomerase inhibitors, highlighting their significance in drug design and molecular biology research to understand DNA sequence recognition and binding mechanisms (Issar & Kakkar, 2013).

Arylpiperazine Derivatives in Clinical Applications

Arylpiperazine derivatives, including the compound , have shown efficacy in the treatment of depression, psychosis, or anxiety. These compounds undergo extensive metabolism, leading to a variety of serotonin receptor-related effects. Their extensive distribution in tissues, including the brain, and their biotransformation pathways highlight the complex pharmacokinetics and pharmacodynamics of arylpiperazine derivatives. This review underscores the necessity for further research on the physiological and pathological factors affecting these compounds' activity and their potential roles in pharmacological applications (Caccia, 2007).

Piperazine Derivatives for Therapeutic Use

Piperazine, a core structure in the compound of interest, is significant in the rational design of drugs, being part of many drugs with varied therapeutic uses like antipsychotic, antihistamine, antianginal, and antidepressant, among others. This review of patents containing piperazine compounds with therapeutic uses describes the variety of molecular designs bearing the piperazine entity, showcasing its flexibility as a building block in drug discovery. The study emphasizes the need for further therapeutic investigations on piperazine-based molecules for various diseases, suggesting the potential of such compounds in developing new drugs (Rathi et al., 2016).

Anti-mycobacterial Activity of Piperazine Analogues

Piperazine and its analogues have been reported to display potent activity against Mycobacterium tuberculosis, including multidrug-resistant and extremely drug-resistant strains. This review covers the design, rationale, and structure-activity relationship of potent piperazine-based anti-TB molecules. It aims to assist medicinal chemists in developing safer, selective, and cost-effective anti-mycobacterial agents, demonstrating the critical role of piperazine derivatives in addressing global health challenges like tuberculosis (Girase et al., 2020).

properties

IUPAC Name

4-[2-(2-ethylsulfanyl-1,3-thiazol-4-yl)acetyl]-1-(4-methylphenyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S2/c1-3-24-18-19-14(12-25-18)10-16(22)20-8-9-21(17(23)11-20)15-6-4-13(2)5-7-15/h4-7,12H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVPQXJVZVNKOEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC(=CS1)CC(=O)N2CCN(C(=O)C2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[2-(Ethylthio)-1,3-thiazol-4-yl]acetyl}-1-(4-methylphenyl)-2-piperazinone

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